molecular formula C8H6ClF3O2S B1430521 2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride CAS No. 1601704-23-7

2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride

Cat. No. B1430521
CAS RN: 1601704-23-7
M. Wt: 258.65 g/mol
InChI Key: LXRRNCPWUOABIA-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1601704-23-7 . It has a molecular weight of 258.65 . The IUPAC name for this compound is 2,2,2-trifluoro-1-phenylethane-1-sulfonyl chloride .

Physical and Chemical Properties This compound is a powder . The Inchi Code for this compound is 1S/C8H6ClF3O2S/c9-15(13,14)7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H .

Scientific Research Applications

Pharmaceutical Research

In pharmaceutical research, this compound is utilized as a reagent for the synthesis of various pharmacologically active molecules. Its sulfonyl chloride group can act as a leaving group in substitution reactions, allowing for the introduction of various functional groups that are pivotal in drug design and development .

Material Science

Within material science, 2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride is used to modify surface properties of materials. The trifluoromethyl group can impart hydrophobicity, which is beneficial in creating repellent surfaces on materials like textiles and glass .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to introduce the trifluoromethylphenyl moiety into target molecules, which is a valuable structural component in the development of agrochemicals and performance materials .

Chromatography

In chromatography, particularly in the preparation of stationary phases, the compound’s ability to react with various organic substrates can be exploited to create tailored separation media that can be used in the purification of complex mixtures .

Analytical Chemistry

2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride: can be used as a derivatization agent in analytical chemistry to enhance the detection of certain compounds via spectroscopic methods such as NMR and mass spectrometry, improving analytical accuracy and sensitivity .

Life Science Research

In life sciences, this chemical is used in the study of protein interactions and enzyme kinetics. By attaching the compound to biomolecules, researchers can investigate the structure-activity relationships that govern biological processes .

Environmental Science

The compound’s unique chemical properties make it suitable for environmental science research, particularly in the study of fluorinated organic compounds in the atmosphere and their potential effects on climate change .

Catalysis

Lastly, in catalysis, 2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride can be used to modify catalyst surfaces, thereby affecting the rate and selectivity of chemical reactions, which is crucial in industrial chemical processes .

Safety and Hazards

The safety information available indicates that this compound is dangerous. The hazard statements include H302, H314, and H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2,2-trifluoro-1-phenylethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2S/c9-15(13,14)7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRRNCPWUOABIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride

CAS RN

1601704-23-7
Record name 2,2,2-trifluoro-1-phenylethane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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